![molecular formula C18H23N5O B5874415 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine, also known as TIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and cell division. By inhibiting the activity of these enzymes, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has a relatively low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been found to be well-tolerated in animal models and has shown promising results in clinical trials for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, this compound's low solubility in water can make it challenging to work with in certain experimental settings. Additionally, this compound's relatively high cost and limited availability can be a limiting factor for some research groups.
未来方向
There are several potential future directions for 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine research. One promising avenue is the development of this compound-based combination therapies for cancer treatment. Additionally, further studies are needed to fully understand this compound's mechanism of action and identify potential biomarkers for predicting patient response to this compound treatment. Finally, this compound's potential applications in other fields, such as neuroscience and infectious disease, warrant further investigation.
In conclusion, this compound is a promising chemical compound with significant potential for scientific research. Its potent anti-tumor activity and relatively low toxicity profile make it a valuable tool for studying cancer biology and developing new cancer treatments. Further research is needed to fully understand this compound's mechanism of action and identify its potential applications in other fields.
合成方法
The synthesis of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-tert-butylisonicotinamide with piperazine and 2,4,6-trichloropyrimidine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential application in cancer treatment. Research has shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
属性
IUPAC Name |
(2-tert-butylpyridin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(2,3)15-13-14(5-8-19-15)16(24)22-9-11-23(12-10-22)17-20-6-4-7-21-17/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVGLPEMPVGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

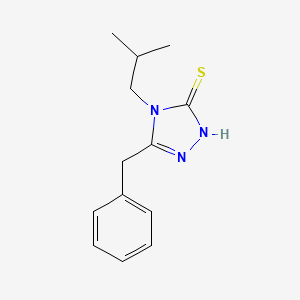
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
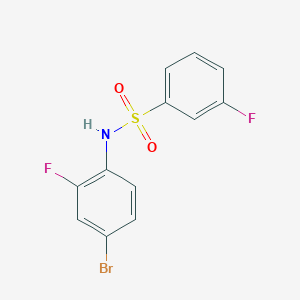
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
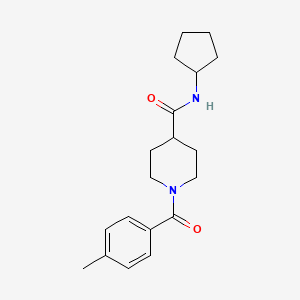
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
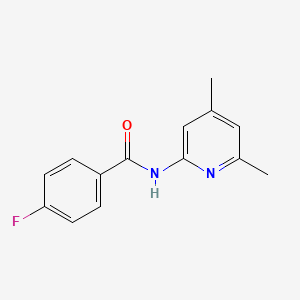
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
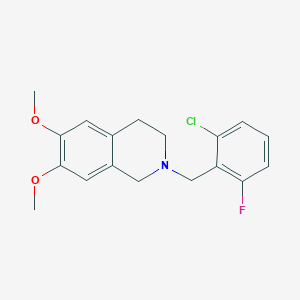
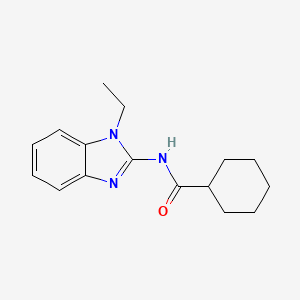
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
